N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as amides and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:
Preparation of Intermediate Compounds: This involves the synthesis of benzamido and pyridinyl intermediates.
Coupling Reactions: The intermediates are coupled using reagents such as carbodiimides to form the final compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE: Similar in structure but may have different substituents or functional groups.
N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE: Another similar compound with variations in the pyridinyl or benzamido groups.
Uniqueness
The uniqueness of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C33H41N5O4 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
1-N-[6-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]pyridin-2-yl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C33H41N5O4/c1-20(2)37(21(3)4)32(41)26-16-12-24(13-17-26)30(39)35-28-10-9-11-29(34-28)36-31(40)25-14-18-27(19-15-25)33(42)38(22(5)6)23(7)8/h9-23H,1-8H3,(H2,34,35,36,39,40) |
InChI Key |
IQSMPABKRVLKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.